molecular formula C7H15ClF3N B1372259 (Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1170606-46-8

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1372259
CAS RN: 1170606-46-8
M. Wt: 205.65 g/mol
InChI Key: ASMYOINVAOJYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, water soluble, and low toxicity compound that has been widely studied in recent years. The compound is synthesized by reacting pentan-3-yl)amine with 2,2,2-trifluoroethyl chloride in the presence of a base catalyst. This compound has been widely studied due to its unique properties and potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Agrochemical Formulations

This compound is utilized in agrochemical formulations to enhance the efficacy, specificity, and environmental compatibility of agricultural compounds. Its incorporation can lead to more effective pest control solutions with reduced environmental impact .

Mitochondrial Respiration Inhibition

In the field of biochemistry, this chemical serves as a mitochondrial respiration inhibitor. It interrupts mitochondrial electron transport by inhibiting NADH: ubiquinone oxidoreductase (complex I), which is crucial for energy production in cells .

Material Science

The versatility of this compound extends to material science, where it contributes to the development of new materials with specific properties tailored for various applications .

Fatty Acid Ester Synthesis

It is also involved in the synthesis of trifluoroethyl fatty acid esters. These esters have potential applications in pharmaceuticals, cosmetics, and industrial processes .

Procure-Net Springer Link Tandfonline

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N.ClH/c1-3-6(4-2)11-5-7(8,9)10;/h6,11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMYOINVAOJYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentan-3-yl)(2,2,2-trifluoroethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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